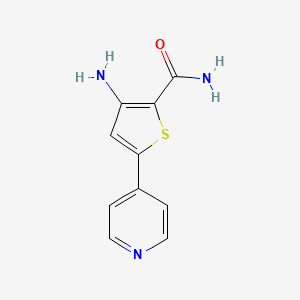
3-Amino-5-(pyridin-4-yl)thiophene-2-carboxamide
Cat. No. B8308530
M. Wt: 219.27 g/mol
InChI Key: ZVSCZFDPBANIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691828B2
Procedure details


A mixture of 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylic acid (0.220 g, 1.00 mmol), ammonium chloride (0.267 g, 5.00 mmol), triethylamine (0.70 mL, 5.0 mmol) and DMF (3.0 mL) was stirred for 5 min. 1-Hydroxybenzotriazole (0.204 g, 1.50 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.286 g, 1.50 mmol) were added and stirring was continued overnight. Then, DMF (2 mL), ammonium chloride (0.267 g, 5.00 mmol), triethylamine (0.70 mL, 5.0 mmol), 1-hydroxybenzotriazole (0.204 g, 1.50 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.286 g, 1.50 mmol) were added again. After 6 h, the mixture was poured into aqueous sodium hydrogen carbonate (50 mL). Extraction with ethyl acetate-tetrahydrofuran (2:1, 2×30 mL), drying over magnesium sulfate, filtration and concentration at reduced pressure gave the title compound (0.185 g, 84%) as a yellow solid:




Quantity
0.286 g
Type
reactant
Reaction Step Two


Quantity
0.22 g
Type
reactant
Reaction Step Three





Quantity
0.286 g
Type
reactant
Reaction Step Four

Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([OH:15])=O.[Cl-].[NH4+].C([N:20](CC)CC)C.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([NH2:20])=[O:15] |f:1.2,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.267 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.204 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
0.286 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.267 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.204 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
0.286 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 6 h
|
|
Duration
|
6 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with ethyl acetate-tetrahydrofuran (2:1, 2×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over magnesium sulfate, filtration and concentration at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.185 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
